Azoalkene Route for Pyrrole Synthesis: A new synthetic route to pyrrole derivatives like FPL 64176 using azoalkenes is described [].
Improved Synthesis of DHP-218: Optimization of DHP-218 synthesis through a modified Hantzsch synthesis with improved yield [].
Citric Acid-Catalyzed Paal-Knorr Reaction: Use of a cost-effective and environmentally friendly organocatalyst, citric acid, for synthesizing pyrrole-pyrazole derivatives [].
Flavor and Aroma Chemistry:
Furaneol and Derivatives: Synthesis, analysis, and metabolic pathways of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) and its derivatives [, , , , , , , , ], important flavor compounds in fruits like strawberries and pineapples.
Maillard Reaction Products: Investigation into the formation of flavor compounds like HDMF and HEMF through Maillard reactions involving pentose sugars and amino acids [, , ].
Structural Elucidation and Analysis:
X-ray Crystallography: Used to determine the crystal structures and understand the molecular packing and interactions of various compounds [, , , , , , , , , , ].
Spectroscopic Techniques: NMR, IR, and UV-Vis spectroscopy are used for structural confirmation and analysis [, ].
Enzyme Biochemistry and Biotechnology:
Glucosyltransferases in Strawberry Flavor: Identification and characterization of UDP-glucose: HDMF glucosyltransferases involved in the glucosylation of HDMF in strawberries [, ].
Enone Oxidoreductases in Strawberry Flavor: Structural and mechanistic studies on Fragaria x ananassa enone oxidoreductase, the enzyme responsible for HDMF formation in strawberries [, ].
Related Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol)
Compound Description: Furaneol is a well-known flavor compound found naturally in strawberries and pineapples [, , ]. It exhibits a sweet, caramel-like aroma and is widely used in the food industry. Numerous synthetic approaches for its preparation have been developed [, , ].
2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF)
Compound Description: DMMF is the methyl ether of Furaneol and is also a significant aroma compound found in various fruits [, ]. It contributes to the overall fruity and sweet flavor profile.
Compound Description: HEMF is another caramel-like aroma compound formed through Maillard reactions, particularly in systems involving pentose sugars and alanine [, ]. It contributes to the characteristic flavor of cooked foods.
Compound Description: FPL 64176 represents a novel class of calcium channel activators, distinct from established calcium channel modulators like verapamil and dihydropyridines []. This compound exhibits potent activity in increasing contractility and calcium uptake in various cell types [].
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